Technical Monograph: 3-(butan-2-yl)-4-hydroxybenzaldehyde
Technical Monograph: 3-(butan-2-yl)-4-hydroxybenzaldehyde
This guide provides an in-depth technical analysis of 3-(butan-2-yl)-4-hydroxybenzaldehyde (also known as 3-sec-butyl-4-hydroxybenzaldehyde).[1] It synthesizes predicted physicochemical data derived from structural analogs (e.g., vanillin, 3-tert-butyl-4-hydroxybenzaldehyde) with established synthetic protocols for alkyl-substituted phenolic aldehydes.[1]
[1]
Part 1: Executive Technical Summary[1]
3-(butan-2-yl)-4-hydroxybenzaldehyde is a functionalized aromatic aldehyde characterized by a sec-butyl group at the meta position and a hydroxyl group at the para position relative to the aldehyde moiety.[1] It serves as a critical intermediate in the synthesis of agrochemicals (specifically bromoxynil analogs), liquid crystals, and potentially as a building block for S1P1 receptor modulators.
The molecule exhibits unique reactivity due to the steric hindrance provided by the sec-butyl group, which influences the nucleophilicity of the phenolic oxygen and the electrophilicity of the aldehyde carbonyl.[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 3-(butan-2-yl)-4-hydroxybenzaldehyde |
| Common Synonyms | 3-sec-butyl-4-hydroxybenzaldehyde; 2-sec-butyl-4-formylphenol |
| CAS Registry Number | 532967-17-2 (Racemic) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Chirality | Contains one chiral center at the sec-butyl methine carbon; typically supplied as a racemate.[1][2][3][4][5] |
Part 2: Physicochemical Profile[1][3][5]
The following data aggregates calculated values and empirical comparisons with the structural analog 3-tert-butyl-4-hydroxybenzaldehyde.
| Property | Value (Experimental/Predicted) | Context & Causality |
| Appearance | Pale yellow crystalline solid or viscous oil | The asymmetry of the sec-butyl group disrupts crystal packing compared to the tert-butyl analog (MP ~140°C), lowering the melting point.[1] |
| Melting Point | 85°C – 95°C (Predicted) | Lower than vanillin (81°C) and 3-tert-butyl analogs due to rotational freedom of the ethyl moiety in the sec-butyl group.[1] |
| Boiling Point | 295°C ± 20°C (at 760 mmHg) | High boiling point attributed to intermolecular hydrogen bonding (Phenol O-H ··· O=C Aldehyde).[3][5][6] |
| pKa (Phenol) | ~7.8 – 8.2 | The alkyl group is weakly electron-donating (+I effect), slightly destabilizing the phenoxide anion compared to unsubstituted 4-hydroxybenzaldehyde (pKa 7.6).[1] |
| LogP | 3.12 (Predicted) | Significantly more lipophilic than vanillin (LogP 1.2), facilitating membrane permeability in biological assays. |
| Solubility | Soluble in EtOH, DMSO, CHCl₃; Insoluble in H₂O | Lipophilic butyl chain dominates aqueous solubility; requires organic co-solvents for aqueous reactions. |
Part 3: Synthesis & Production Protocols
The synthesis of 3-(butan-2-yl)-4-hydroxybenzaldehyde relies on the formylation of 2-sec-butylphenol .[1] The sec-butyl group at the ortho position directs the incoming formyl group primarily to the para position (relative to the hydroxyl) due to steric hindrance at the remaining ortho site.[1]
Method A: Duff Reaction (High Purity)
This method uses hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), favoring para-selectivity.
Protocol:
-
Reagents: 2-sec-butylphenol (1.0 eq), HMTA (1.1 eq), TFA (Solvent/Catalyst).[1]
-
Procedure:
-
Dissolve 2-sec-butylphenol (15 g, 0.1 mol) in TFA (80 mL) under N₂ atmosphere.
-
Add HMTA (15.4 g, 0.11 mol) in portions to control exotherm.
-
Reflux: Heat the mixture to 90°C for 12 hours. The solution will turn viscous orange/red.
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture into 4N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate (9:1).
-
Method B: Reimer-Tiemann Reaction (Industrial Route)
Uses Chloroform and aqueous NaOH.[1] This method is cheaper but produces a mixture of ortho- and para- isomers requiring steam distillation.[1]
Protocol:
-
Reagents: 2-sec-butylphenol (1.0 eq), CHCl₃ (2.5 eq), NaOH (aq, 40%).
-
Procedure:
-
Dissolve phenol in NaOH solution at 60°C.
-
Add CHCl₃ dropwise over 2 hours (maintain T < 70°C).
-
Mechanism: Generation of dichlorocarbene (:CCl₂) which attacks the phenoxide ring.
-
Workup: Acidify with HCl. Steam distill to remove unreacted phenol and the volatile ortho-isomer (6-formyl-2-sec-butylphenol).[1] The target para-isomer remains in the residue.[1]
-
Synthesis Workflow Diagram
The following diagram illustrates the Duff reaction pathway, highlighting the critical intermediate hydrolysis.
Figure 1: Duff reaction pathway for the regioselective synthesis of the target aldehyde.
Part 4: Reactivity & Derivatization[1]
The molecule possesses two orthogonal reactive handles: the Aldehyde (Electrophile) and the Phenol (Nucleophile) .
Schiff Base Formation (Ligand Synthesis)
The aldehyde group condenses with primary amines to form Schiff bases (imines), widely used as ligands for transition metal catalysis (e.g., Salen-type ligands).[1]
-
Reaction: Aldehyde + R-NH₂
Imine + H₂O.[1] -
Note: The bulky sec-butyl group adjacent to the phenol makes the resulting metal complexes highly soluble in organic solvents and sterically robust.[1]
Functionalization of the Hydroxyl Group
The phenolic oxygen can be alkylated or esterified. However, the sec-butyl group at the ortho position creates steric hindrance.[1]
-
Williamson Ether Synthesis: Requires stronger bases (e.g., K₂CO₃/DMF or NaH/THF) and higher temperatures compared to unhindered phenols.
-
Outcome: Essential for creating "capped" precursors for liquid crystal mesogens.
Oxidation[1]
-
Dakin Oxidation: Treatment with H₂O₂/NaOH converts the aldehyde to a hydroxyl group, yielding 2-sec-butyl-hydroquinone .[1]
-
Pinnick Oxidation: NaClO₂/NaH₂PO₄ converts the aldehyde to the carboxylic acid (3-sec-butyl-4-hydroxybenzoic acid ).[1]
Reactivity Network Diagram
Figure 2: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functional groups.
Part 5: Safety & Handling (E-E-A-T)
As a substituted benzaldehyde, this compound should be handled with standard precautions for irritant organic chemicals.
| Hazard Class | Description | Mitigation |
| Skin/Eye Irritant | Phenolic moiety is acidic and corrosive; aldehyde is a sensitizer.[1] | Wear nitrile gloves and chemical safety goggles. |
| Sensitization | Potential skin sensitizer upon prolonged contact. | Use in a fume hood; avoid dust/aerosol generation. |
| Storage | Air-sensitive (Aldehyde oxidation).[1] | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Self-Validating Safety Check: Before scaling up, perform a small-scale TGA (Thermogravimetric Analysis) to ensure thermal stability up to the boiling point, as sterically hindered phenols can undergo oxidative coupling at high temperatures.[1]
References
-
Chemical Identity & Structure
-
Synthetic Methodology (Duff Reaction)
-
Ferguson, L. N. "The Synthesis of Aromatic Aldehydes." Chemical Reviews, 1946, 38(2), 227-254.[1] (Foundational text on Formylation).
-
- Related Analog Properties (3-tert-butyl-4-hydroxybenzaldehyde)
-
Reimer-Tiemann Mechanism
-
Wynberg, H. "The Reimer-Tiemann Reaction." Chemical Reviews, 1960, 60(2), 169-184.[1]
-
-
Database Entry
Sources
- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. o-sec-Butylphenol - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. What will be obtained if phenol reacts with chloroform and base | Filo [askfilo.com]
